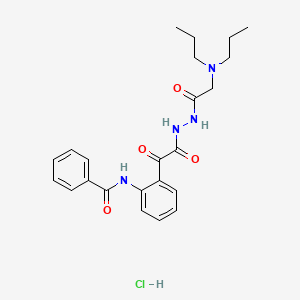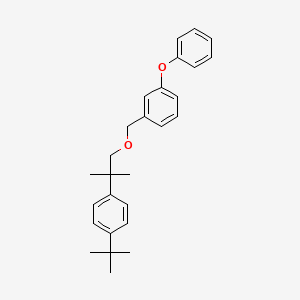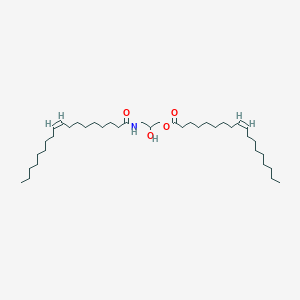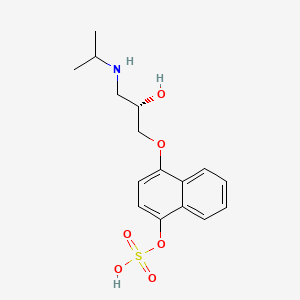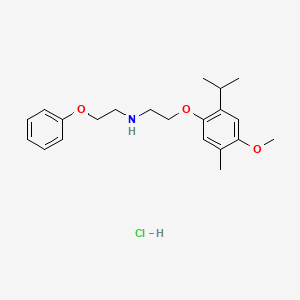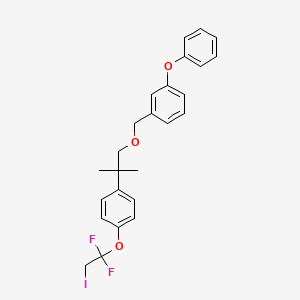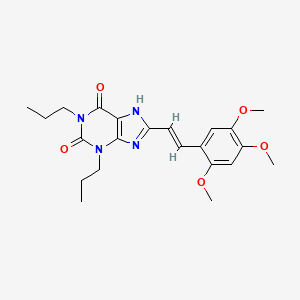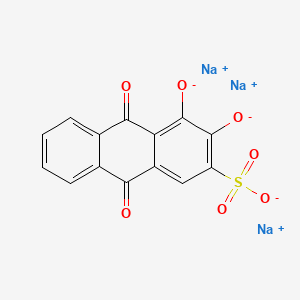
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H5Na3O8S. It is known for its unique structure, which includes an anthracene core with sulfonate and dioxido groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of anthracene derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or oleum to introduce the sulfonate group into the anthracene structure. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where anthracene is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the trisodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the anthracene core.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes.
Aplicaciones Científicas De Investigación
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances its solubility and allows it to interact with various biological molecules. The dioxido groups can participate in redox reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Potassium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
- Lithium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Trisodium 9,10-dihydro-3,4-dioxido-9,10-dioxoanthracene-2-sulphonate is unique due to its specific combination of sulfonate and dioxido groups, which confer distinct chemical and physical properties. Its trisodium salt form enhances its solubility and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
83784-17-2 |
|---|---|
Fórmula molecular |
C14H5Na3O7S |
Peso molecular |
386.22 g/mol |
Nombre IUPAC |
trisodium;3,4-dioxido-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.3Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;;/h1-5,17-18H,(H,19,20,21);;;/q;3*+1/p-3 |
Clave InChI |
WDMQCVYMOAZSLJ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


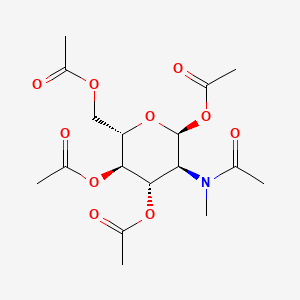
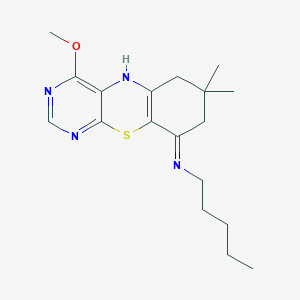
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
